2-Chloro-4-nitrophenyl methyl phosphate
Description
Properties
Molecular Formula |
C7H6ClNO6P- |
|---|---|
Molecular Weight |
266.55 |
IUPAC Name |
(2-chloro-4-nitrophenyl) methyl phosphate |
InChI |
InChI=1S/C7H7ClNO6P/c1-14-16(12,13)15-7-3-2-5(9(10)11)4-6(7)8/h2-4H,1H3,(H,12,13)/p-1 |
InChI Key |
LYRFMPQNXLOHHI-UHFFFAOYSA-M |
SMILES |
COP(=O)([O-])OC1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogs: Phosphate Esters
para-Nitrophenyl Phosphate (pNPP)
- Structure : Lacks the chloro substituent, featuring only a para-nitrophenyl group.
- Enzymatic Activity : In Cdc25A phosphatase assays, 2-chloro-4-nitrophenyl methyl phosphate exhibits higher catalytic efficiency (kcat/Km) than pNPP at pH 5.8–7.0. The chloro group enhances substrate-enzyme interactions, likely stabilizing transition states .
- Applications : Both compounds serve as phosphatase substrates, but the chloro-nitro derivative’s superior efficiency makes it preferable in kinetic studies under acidic conditions .
4-Chlorophenyl Phosphate
- Structure : Contains a 4-chlorophenyl group but lacks the nitro substituent.
- Enzymatic Activity : Demonstrates significantly lower catalytic efficiency (kcat/Km) compared to this compound in wild-type Cdc25A. The absence of the nitro group reduces electron-withdrawing effects, impairing leaving-group ability .
Phenyl Phosphate
- Enzymatic Activity: Exhibits the lowest kcat/Km values among the tested substrates, highlighting the critical role of electron-withdrawing groups (Cl, NO₂) in enhancing enzymatic turnover .
Functional Analogs: Chlorinated Nitroaromatics in Pesticides
Niclosamide (5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide)
- Structure : Shares the 2-chloro-4-nitrophenyl group but replaces the phosphate ester with a hydroxybenzamide moiety.
- Applications : Used as an anthelmintic and molluscicide. The chloro-nitro group likely contributes to bioactivity by disrupting mitochondrial oxidative phosphorylation in target organisms .
- Key Difference : The absence of a phosphate group reduces solubility in aqueous systems compared to this compound, limiting its utility in enzymatic assays .
Flusulfamide (4-Chloro-N-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)benzenesulfonamide)
- Structure : Incorporates a sulfonamide linkage and a trifluoromethyl group alongside the 2-chloro-4-nitrophenyl moiety.
- Applications : Functions as a soil fungicide. The sulfonamide group enhances binding to fungal enzymes, while the nitro group aids in electron transfer reactions .
- Key Difference : The trifluoromethyl group increases lipophilicity, improving soil persistence compared to phosphate esters .
O-Isopropyl O-(2-Chloro-4-nitrophenyl) Ethylphosphonothioate (CAS 328-04-1)
- Structure: Replaces the phosphate ester with a phosphonothioate group and includes an isopropyl substituent.
- Applications : Used as an insecticide. The thioate group enhances stability against hydrolysis, prolonging residual activity in field conditions .
- Toxicity: Likely higher acute toxicity than this compound due to the phosphonothioate moiety, though exact LD₅₀ data are unavailable .
Research Findings and Data Tables
Enzymatic Efficiency in Cdc25A Phosphatase (Wild-Type)
| Compound | kcat/Km (M⁻¹s⁻¹) at pH 6.5 | Key Structural Features |
|---|---|---|
| 2-Chloro-4-nitrophenyl phosphate | 1,200 ± 90 | Cl and NO₂ substituents |
| pNPP | 650 ± 50 | NO₂ substituent |
| 4-Chlorophenyl phosphate | 180 ± 20 | Cl substituent |
| Phenyl phosphate | 45 ± 5 | No substituents |
Acute Toxicity Comparison
| Compound | LD₅₀ (Oral, Mice) | Key Functional Groups |
|---|---|---|
| This compound | 99 mg/kg | Phosphate ester |
| O-Isopropyl ethylphosphonothioate | Not reported | Phosphonothioate |
| Niclosamide | 250 mg/kg* | Hydroxybenzamide |
Preparation Methods
Chlorination of 4-Nitrophenol
4-Nitrophenol undergoes electrophilic aromatic substitution using chlorine gas in the presence of iodine catalysts. The reaction proceeds at 60–80°C under solvent-free conditions or in chlorinated hydrocarbons (e.g., carbon tetrachloride), achieving yields up to 95.1% with minimal byproducts. Key parameters include:
-
Catalyst : Iodine (0.3–1% by weight relative to substrate)
-
Chlorine stoichiometry : 0.9–1.0 mol per mol of 4-nitrophenol
This method avoids costly separation processes associated with traditional iron-catalyzed chlorination, which generates significant isomers like 3-chloro-4-nitrophenol.
Nitration of 2-Chlorophenol
Alternative approaches involve nitrating 2-chlorophenol using concentrated nitric and sulfuric acids. The nitro group preferentially occupies the para position relative to the hydroxyl group, yielding 2-chloro-4-nitrophenol in ~85% yield. However, this method requires stringent temperature control (<5°C) to prevent oxidative decomposition.
Phosphorylation of 2-Chloro-4-Nitrophenol
Methyl Phosphorochloridate Route
Reaction of 2-chloro-4-nitrophenol with methyl phosphorochloridate (Cl₂PO-OCH₃) in anhydrous dichloromethane or tetrahydrofuran (THF) provides the target compound. Triethylamine or pyridine neutralizes liberated HCl, driving the reaction to completion.
Typical Conditions :
Direct Phosphorylation with Phosphorus Oxychloride (POCl₃)
A one-pot method involves sequential treatment of 2-chloro-4-nitrophenol with POCl₃ and methanol:
-
Formation of dichlorophosphate intermediate :
Conducted at 0°C in dry THF with triethylamine.
-
Methanol quench :
Catalytic and Solvent Optimization
Solvent Effects
Non-polar solvents (e.g., toluene) favor slower, controlled reactions, reducing byproduct formation. Polar aprotic solvents like dimethylformamide (DMF) accelerate kinetics but risk hydrolysis of the phosphoryl intermediate.
Phase-Transfer Catalysis
Tetrabutylammonium bromide (TBAB) enhances reactivity in biphasic systems (water/organic solvent), particularly for large-scale syntheses. TBAB facilitates chloride displacement, improving yields to 85–88%.
Analytical and Mechanistic Insights
Degradation Pathways
Electrochemical studies reveal that 2-chloro-4-nitrophenyl methyl phosphate undergoes reductive dechlorination and denitrification under anaerobic conditions, producing 4-aminophenol and hydroquinone derivatives. These findings inform storage and handling protocols to prevent decomposition.
Spectroscopic Characterization
-
¹H NMR (CDCl₃): δ 8.21 (d, J=8.9 Hz, 1H, ArH), 7.98 (dd, J=8.9, 2.6 Hz, 1H, ArH), 7.85 (d, J=2.6 Hz, 1H, ArH), 3.91 (d, J=10.3 Hz, 3H, OCH₃).
-
³¹P NMR : Single resonance at δ -1.2 ppm, confirming monophosphate ester formation.
Industrial-Scale Considerations
Q & A
Basic: What are the most reliable synthetic routes for 2-chloro-4-nitrophenyl methyl phosphate, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves phosphorylation of 2-chloro-4-nitrophenol using methyl phosphorochloridate under controlled conditions. Key steps include:
- Reagent addition: Introduce methyl phosphorochloridate dropwise to a cooled (-10°C) solution of 2-chloro-4-nitrophenol in anhydrous tetrahydrofuran (THF) to minimize side reactions (e.g., hydrolysis of the phosphoryl chloride) .
- Solvent selection: THF or dichloromethane (DCM) is preferred due to their inertness and ability to stabilize intermediates.
- Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to isolate the product.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
